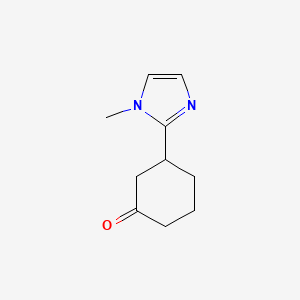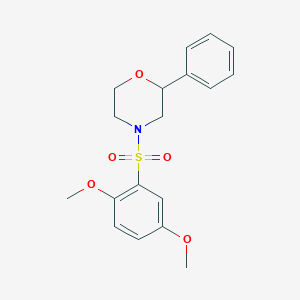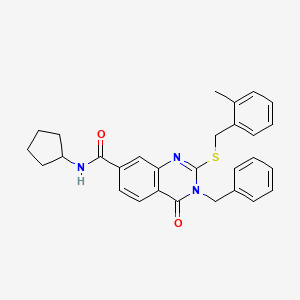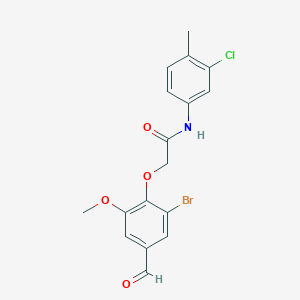![molecular formula C22H20BrN5O4 B2398731 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide CAS No. 1326868-69-2](/img/no-structure.png)
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-d][1,2,4]triazine ring and a benzyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by X-ray crystallography . This technique can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. These properties could include its melting point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
- Electron donor–acceptor (D–A) systems based on the benzo[c][1,2,5]thiadiazole (BTZ) motif have been extensively researched for use in photovoltaics and as fluorescent sensors .
Photovoltaics and Fluorescent Sensors
Bifunctional Reactive Dyes
Chemical Properties and Structure
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-bromoaniline, which is then converted to 4-bromo-N-(3,4-dimethoxybenzyl)aniline. The second intermediate is 4-oxopyrazolo[1,5-d][1,2,4]triazine, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "4-bromoaniline", "3,4-dimethoxybenzaldehyde", "sodium borohydride", "acetic acid", "acetic anhydride", "sodium acetate", "hydrazine hydrate", "phosphorus oxychloride", "sodium hydroxide", "N,N-dimethylformamide", "triethylamine", "ethyl acetate", "water" ], "Reaction": [ "4-bromoaniline is reacted with 3,4-dimethoxybenzaldehyde in the presence of sodium borohydride to form 4-bromo-N-(3,4-dimethoxybenzyl)aniline.", "4-oxopyrazolo[1,5-d][1,2,4]triazine is synthesized by reacting hydrazine hydrate with phosphorus oxychloride, followed by reaction with acetic anhydride and acetic acid.", "4-bromo-N-(3,4-dimethoxybenzyl)aniline is coupled with 4-oxopyrazolo[1,5-d][1,2,4]triazine in the presence of sodium acetate and N,N-dimethylformamide to form the final product, 2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide.", "The final product is purified by column chromatography using a mixture of ethyl acetate and water as the eluent." ] } | |
Numéro CAS |
1326868-69-2 |
Nom du produit |
2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(3,4-dimethoxybenzyl)acetamide |
Formule moléculaire |
C22H20BrN5O4 |
Poids moléculaire |
498.337 |
Nom IUPAC |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H20BrN5O4/c1-31-19-8-3-14(9-20(19)32-2)11-24-21(29)12-27-22(30)18-10-17(26-28(18)13-25-27)15-4-6-16(23)7-5-15/h3-10,13H,11-12H2,1-2H3,(H,24,29) |
Clé InChI |
DXZHJRDCVKKJPI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[benzyl(ethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2398648.png)

![2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetonitrile](/img/structure/B2398650.png)
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2398652.png)

![3,4-dichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2398658.png)


![3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2398664.png)
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2398665.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2398666.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)
